molecular formula C7H9NO B152116 (R)-1-(pyridin-4-yl)ethanol CAS No. 27854-88-2

(R)-1-(pyridin-4-yl)ethanol

Cat. No. B152116
CAS RN: 27854-88-2
M. Wt: 123.15 g/mol
InChI Key: HVOAMIOKNARIMR-ZCFIWIBFSA-N
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Description

Deracemization of (R)-1-(pyridin-4-yl)ethanol

Synthesis Analysis

The synthesis of (R)-1-(pyridin-4-yl)ethanol can be achieved through biocatalytic methods. Immobilized cells of Catharanthus roseus have been shown to synthesize (R)-4-pyridyl-1-ethanol from the corresponding racemate with a 100% yield by stereoinversion of the (S)-alcohol to the (R)-alcohol . Additionally, a one-pot synthesis method using a tandem catalyst prepared by co-immobilization of palladium and lipase on mesoporous foam has been developed. This method uses 4-acetyl pyridine as a reactant and achieves 100% selectivity for (R)-1-(pyridin-4-yl)ethyl acetate, with the intermediate product being 1-(pyridin-4-yl)ethanol .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of (R)-1-(pyridin-4-yl)ethanol, the synthesis processes imply that the compound possesses a chiral center at the ethanol moiety, which is crucial for its enantiomeric purity. The structure of related compounds, such as Ru(II) complexes with pyridine ligands, has been characterized by X-ray crystallography, indicating the importance of structural analysis in understanding the reactivity and properties of pyridine-containing molecules .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in the synthesis of pyrido[2,1-a]indoles, which involves a Rh/Cu-catalyzed cascade reaction starting from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols. This process includes the cleavage and formation of multiple bonds, demonstrating the versatility of pyridine derivatives in complex chemical transformations . Additionally, Ru(II) complexes with pyridine ligands have been used to catalyze the dehydrogenation of primary alcohols to carboxylic acids, showcasing another type of chemical reactivity associated with pyridine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(pyridin-4-yl)ethanol are not directly discussed in the provided papers. However, the successful use of immobilized cells and tandem catalysts for its synthesis suggests that the compound is stable under the conditions employed. The enantiomeric purity of related compounds, such as (R)-2-amino-1-(3-pyridinyl)ethanol, is crucial for their application as pharmaceutical intermediates, indicating that the chirality and purity of (R)-1-(pyridin-4-yl)ethanol are likely important physical properties .

Scientific Research Applications

Chemoenzymatic Synthesis

  • (R)-1-(pyridin-4-yl)ethanol has been utilized in the chemoenzymatic synthesis of optically active compounds. For instance, its derivative, (R)-1-(pyridin-3-yl)-2-aminoethanol, is a valuable moiety in beta3-adrenergic receptor agonists (Perrone et al., 2006).

Organometallic Chemistry

  • In organometallic chemistry, derivatives of (R)-1-(pyridin-4-yl)ethanol have been used as ligands in complexes for water oxidation, demonstrating the compound's utility in catalysis (Zong & Thummel, 2005).

Catalysis and Synthesis

  • The compound has applications in catalysis, as seen in the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate using a tandem catalyst. This process involves hydrogenation and kinetic resolution, highlighting its role in selective synthesis (Magadum & Yadav, 2017).

Polymer Chemistry

  • In polymer chemistry, it serves as a protecting group for carboxylic acids, demonstrating its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

Chemical Intermediates

  • The compound has been identified as an intermediate in various chemical reactions, such as in the synthesis of model compounds like 4-styrylpyridine (Percino & Chapela, 2000).

Environmental Chemistry

  • It has been used in eco-friendly synthesis methods, contributing to green chemistry initiatives. For example, its derivatives have been synthesized via environmentally friendly methods, such as Rh-catalyzed cyclization in ethanol (Xu et al., 2015).

Surface Chemistry

  • The compound is also significant in surface chemistry, where its derivatives are used in the formation of self-assembled monolayers on metal surfaces (Silien et al., 2009).

Biocatalysis

  • It has been explored in biocatalysis, where microbial cell cultures have been used to synthesize its enantiomers (Takemoto & Achiwa, 1998).

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

(1R)-1-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMIOKNARIMR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472989
Record name (R)-1-(pyridin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(pyridin-4-yl)ethanol

CAS RN

27854-88-2
Record name (R)-1-(pyridin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(pyridin-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 23.8 g of ethyl 4-pyridylacetate in 100 ml of anhydrous tetrahydrofuran is added dropwise to 5.5 g of lithium aluminum hydride in 150 ml of anhydrous tetrahydrofuran under nitrogen. The mixture is heated at 50° (bath) for 40 minutes, then cooled in an ice bath, and the excess lithium aluminum hydride is decomposed by addition of 6.6 ml of water followed by 6.6 ml of 15% aqueous sodium hydroxide and 20 ml of water. The solid is filtered off and the filtrate concentrated in vacuo to yield 4-pyridylethanol.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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Quantity
150 mL
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0 (± 1) mol
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Name
Quantity
6.6 mL
Type
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Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-acetylpyridine (2.50 g, 20.6 mmol) in methanol (25 ml) sodium borohydride (1.56 g, 41.2 mmol) was added in portions. After stirring overnight at RT water was added and the mixture was evaporated to dryness in vacuo. The product was taken into ethyl acetate. The solvent was evaporated to give 2.53 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.32 (3H, d), 4.69-4.75 (1H, m), 5.38 (1H, d), 7.34 (2H, d), 8.49 (2H, d).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium borohydride (310.0 mg; 8.25 mmol) was added portionwise to a cooled (0° C.) solution of 4-acetylpyridine (500.0 mg; 4.13 mmol) in ethanol under argon atmosphere. The reaction mixture was slowly warmed to room temperature, stirred for 4 hours. Quenched with water and solvent removed. Extracted with dichloromethane, washed with water, brine, dried and solvent removed to yield 500 milligrams of 1-(4-pyridyl)ethanol.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DB Magadum, GD Yadav - Chirality, 2017 - Wiley Online Library
The synthesis of (R)‐1‐(pyridin‐4‐yl)ethyl acetate was achieved over tandem palladium‐lipase catalyst with 100% selectivity using 4‐acetyl pyridine as a reactant. The 2% w/w …
Number of citations: 9 onlinelibrary.wiley.com
A Lower - 2006 - search.proquest.com
The development of catalysts to perform stereoselective transformations is arguably the most important area of research in current synthetic organic chemistry. Asymmetric catalysis is …
Number of citations: 0 search.proquest.com
N Antil - 2022 - eprint.iitd.ac.in
This thesis entitled “Development of single-site metal-organic framework-catalysts for sustainable organic transformations” presents the details of the synthesis of earth-abundant metal-…
Number of citations: 2 eprint.iitd.ac.in
RT Matsuoka, EE Boros, AD Brown… - … Process Research & …, 2016 - ACS Publications
Practical and scalable syntheses were developed that were used to prepare multikilogram batches of GSK1292263A (1) and GSK2041706A (15), two potent G protein-coupled receptor …
Number of citations: 7 pubs.acs.org
WY Shen, YY Li, ZR Dong, JX Gao - Synthesis, 2009 - thieme-connect.com
Chiral diaminodiphosphine-ruthenium (II) complexes were found to be excellent catalysts for the asymmetric transfer hydrogenation of heteroaromatic ketones in propan-2-ol. In the …
Number of citations: 11 www.thieme-connect.com

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